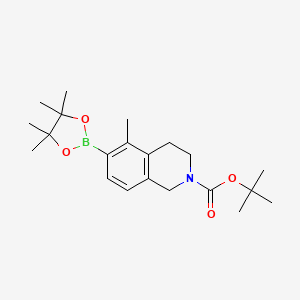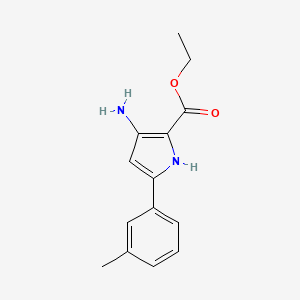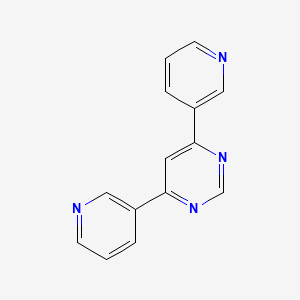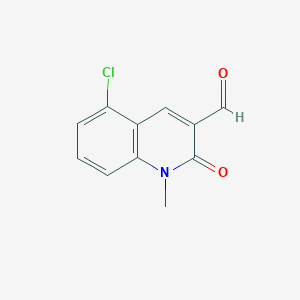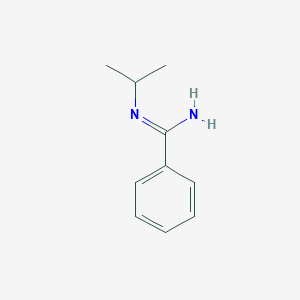
N-isopropylbenzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropylbenzamidine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzamidine, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
N-isopropylbenzamidine can be synthesized through the reaction of benzamidine with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-isopropylbenzamidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzamide or benzonitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamidines or related compounds.
科学研究应用
N-isopropylbenzamidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-isopropylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This interaction can lead to the modulation of biochemical pathways and physiological effects.
相似化合物的比较
Similar Compounds
N-isopropylbenzylamine: An isomer with similar physical properties but different chemical reactivity.
Benzamidine: The parent compound with a simpler structure and different reactivity profile.
Uniqueness
N-isopropylbenzamidine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biochemical applications.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
N'-propan-2-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12) |
InChI 键 |
XZDYMLZCQJSECD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N=C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



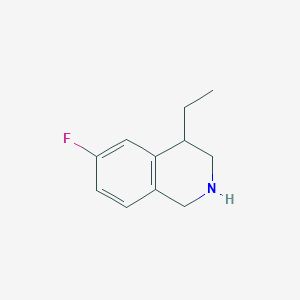
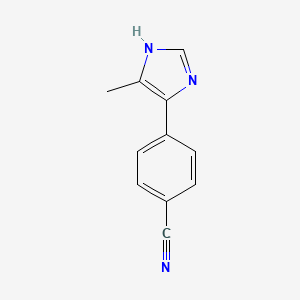
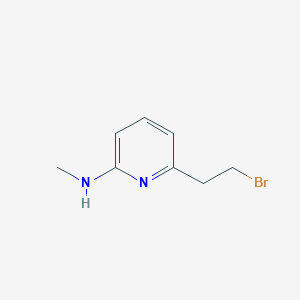
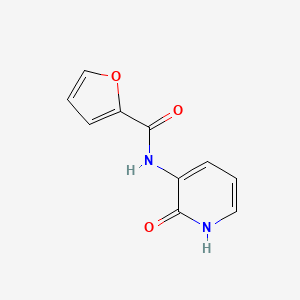


![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
